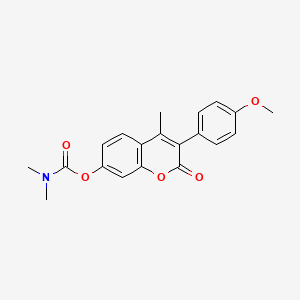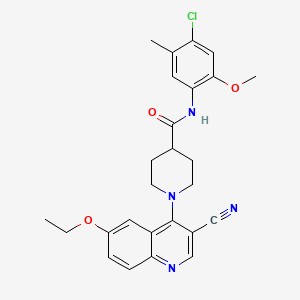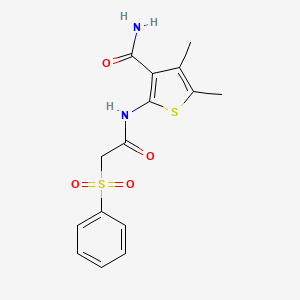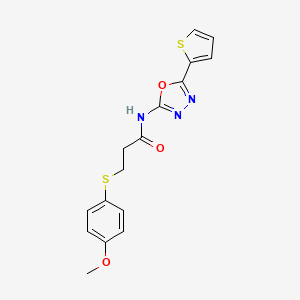
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests it may possess interesting physicochemical properties and biological activities, as indicated by the research on similar chromen-2-one derivatives.
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves Knoevenagel reactions, as seen in the synthesis of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) . Additionally, condensation reactions are common in the formation of these compounds, such as the reaction of methyl N-(3-hydroxyphenyl)carbamate with various reagents to afford chromene derivatives . The use of microwave synthesis has been essential for the successful synthesis of some sulfur-containing carbamates, indicating the importance of modern synthetic techniques in the development of these compounds .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is often characterized using a combination of spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations are also used to predict molecular geometry and vibrational frequencies, which can provide insights into the electronic properties of these molecules .
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo various chemical reactions, including esterification, oxidation, and condensation with different reagents to form a wide range of products with diverse functional groups . The reactivity of these compounds can be influenced by the substituents on the chromen-2-one core, as well as the presence of electron-donating or withdrawing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives, such as their crystallization behavior, solubility, and acid dissociation constants, can be influenced by their molecular structure . The sensitivity of these compounds to solvent polarity and their ability to form hydrogen bonds with protic and aprotic solvents have been observed . Theoretical calculations of molecular electrostatic potentials and frontier molecular orbitals can provide further understanding of their reactivity and interactions with other molecules .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound of interest is involved in the synthesis and structural analysis within various chemical contexts. For instance, it is utilized in the formation of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) metal ions. These complexes have been characterized by IR, 1H NMR, and FAB MS spectral analysis, highlighting their potential in material science and catalysis (Budzisz, Małecka, & Nawrot, 2004).
Antibacterial and Anti-inflammatory Activities
Another area of application involves the microwave-assisted synthesis of compounds based on coumarin-pyrazole hybrid structures. These compounds have been evaluated for their antibacterial and anti-inflammatory activities, showcasing the potential of 3-(4-Methoxyphenyl)-4-Methyl-2-Oxo-2H-Chromen-7-Yl Dimethylcarbamate derivatives in pharmaceutical research. The compounds exhibited significant antibacterial effect against Staphylococcus aureus and demonstrated higher activity than standard drugs in inhibiting heat-induced protein denaturation, suggesting a promising avenue for the development of new chemotherapeutics (Chavan & Hosamani, 2018).
Synthesis of Aromatic Carbamates Derivatives
The compound also plays a role in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. This involves various condensation reactions leading to chromene derivatives, showcasing its utility in creating novel organic compounds with potential applications in material science and drug development (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Safety and Hazards
Orientations Futures
A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition . The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-16-10-9-15(25-20(23)21(2)3)11-17(16)26-19(22)18(12)13-5-7-14(24-4)8-6-13/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYCCNYKKPNXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)

![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)

![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)


![[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2550221.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)
![7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550226.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)
